![molecular formula C23H30N2O6 B4960909 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B4960909.png)
1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as DMTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTP is a piperazine derivative that has been synthesized through a multistep process, and its unique chemical structure has been found to possess interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons. 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been found to modulate the activity of various enzymes and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective properties, 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to possess anti-inflammatory and antioxidant properties. Studies have also shown that 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine can improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine for lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one limitation of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is that it is a synthetic compound, which may limit its potential applications in certain areas of research.
Future Directions
There are several potential future directions for research on 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is in the development of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is in the study of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine's effects on other physiological processes, such as inflammation and immune function. Finally, further research is needed to fully understand the mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves a multistep process that includes the condensation of 3,4,5-trimethoxybenzylamine with 1-(2,6-dimethoxybenzoyl)piperazine. The resulting product is then purified through recrystallization to obtain the final 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine compound.
Scientific Research Applications
1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to exhibit significant neuroprotective properties. Studies have shown that 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine can protect neurons from oxidative stress-induced damage and can also prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c1-27-17-7-6-8-18(28-2)21(17)23(26)25-11-9-24(10-12-25)15-16-13-19(29-3)22(31-5)20(14-16)30-4/h6-8,13-14H,9-12,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTZYHVVHYAOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethoxybenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
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